molecular formula C15H13Cl3N2O B15308469 2-chloro-N-[(2,4-dichlorophenyl)methyl]-5-(methylamino)benzamide

2-chloro-N-[(2,4-dichlorophenyl)methyl]-5-(methylamino)benzamide

Cat. No.: B15308469
M. Wt: 343.6 g/mol
InChI Key: XJADJZNIUGWOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[(2,4-dichlorophenyl)methyl]-5-(methylamino)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, due to their structural versatility and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2,4-dichlorophenyl)methyl]-5-(methylamino)benzamide typically involves the reaction of 2-chloro-5-(methylamino)benzoic acid with 2,4-dichlorobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2,4-dichlorophenyl)methyl]-5-(methylamino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted benzamides with various functional groups.

    Oxidation Reactions: N-oxides or other oxidized derivatives.

    Reduction Reactions: Amines or other reduced products.

Scientific Research Applications

2-chloro-N-[(2,4-dichlorophenyl)methyl]-5-(methylamino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2,4-dichlorophenyl)methyl]-5-(methylamino)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(2,4-dichlorophenyl)methyl]-5-(methylamino)benzamide is unique due to its specific substitution pattern and the presence of both chloro and methylamino groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H13Cl3N2O

Molecular Weight

343.6 g/mol

IUPAC Name

2-chloro-N-[(2,4-dichlorophenyl)methyl]-5-(methylamino)benzamide

InChI

InChI=1S/C15H13Cl3N2O/c1-19-11-4-5-13(17)12(7-11)15(21)20-8-9-2-3-10(16)6-14(9)18/h2-7,19H,8H2,1H3,(H,20,21)

InChI Key

XJADJZNIUGWOJE-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)Cl)C(=O)NCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.